![molecular formula C10H10N2O B014836 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52099-72-6](/img/structure/B14836.png)

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Description

Properties

IUPAC Name |

3-prop-1-en-2-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFASJWLBXHWUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200092 | |

| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52099-72-6 | |

| Record name | 1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52099-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052099726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52099-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Isopropenyl-2-benzimidazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD63KF82QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant safety information.

Introduction

This compound, also known as 1-isopropenyl-2-benzimidazolone, is a crucial building block in medicinal chemistry. Its synthesis is of significant interest for the development of novel therapeutics. This guide outlines a robust and efficient one-pot synthesis method.

Core Synthesis Pathway

The primary and most widely documented pathway for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with an acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate. This reaction is typically carried out in a high-boiling point solvent like xylene and is often facilitated by a catalyst.[1][2]

The proposed reaction mechanism proceeds through several key steps:

-

Initial Condensation: One of the amino groups of o-phenylenediamine attacks the acetyl carbonyl group of the acetoacetate ester.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the benzimidazole ring.

-

Enamine Formation and Tautomerization: An enamine intermediate is formed, which then tautomerizes to the more stable isopropenyl-substituted benzimidazolone.

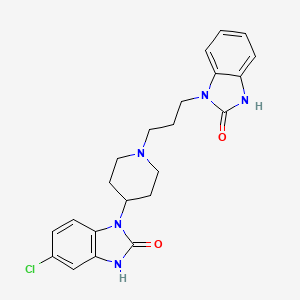

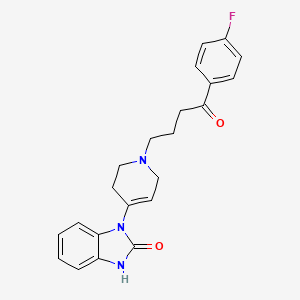

Reaction Scheme:

Core synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are based on the methods described in the scientific literature.[1][2]

General One-Pot Synthesis

Materials:

-

o-Phenylenediamine

-

Methyl acetoacetate

-

Xylene

-

Catalyst (e.g., methylguanidine)

-

Dilute acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid)

-

Water

Procedure:

-

To a four-necked flask equipped with a stirrer, thermometer, and distillation apparatus, add xylene, o-phenylenediamine, and the catalyst.

-

Slowly add methyl acetoacetate to the mixture.

-

Heat the reaction mixture to 125-135 °C and maintain this temperature for 7-9 hours. During this time, a mixture of by-product alcohol and water will distill off.

-

After the reaction is complete, cool the mixture and remove the xylene by vacuum distillation to obtain the crude product.

-

To the crude product, add a dilute acid solution (e.g., 8% phosphoric acid, 3% sulfuric acid, or 10% hydrochloric acid) and stir at room temperature for 1-2 hours.

-

Collect the solid product by suction filtration and wash thoroughly with water.

-

Dry the product under vacuum at 60-80 °C to a constant weight to obtain the purified this compound.

Safety Precautions

-

o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

Methyl Acetoacetate: Combustible liquid that causes serious eye irritation. Avoid contact with skin and eyes. Keep away from heat and open flames.

-

Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Use in a well-ventilated area and away from ignition sources.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 52099-72-6 |

| Appearance | Solid |

| Melting Point | 118 - 125.5 °C[1][2] |

Reaction Conditions and Yields

The following table summarizes the results from various reaction conditions as described in the patent literature.[1][2]

| o-Phenylenediamine (g) | Methyl Acetoacetate (g) | Catalyst (g) | Acid for Purification | Yield (%) | Melting Point (°C) |

| 108 | 140 | Methylguanidine (1.4) | 8% Phosphoric Acid | 74.4 | 119.5 - 124.5 |

| 108 | 150 | Methylguanidine (1.5) | 3% Sulfuric Acid | 72.4 | 118 - 124.5 |

| 108 | 160 | Methylguanidine (1.3) | 5% Acetic Acid | 75.17 | 120 - 124.5 |

| 100 | 160 | Methylguanidine (1.4) | 10% Hydrochloric Acid | 83.5 | 123.5 - 125.5 |

Alternative Synthesis Strategies

While the one-pot condensation of o-phenylenediamine and acetoacetate esters is the most direct method, other strategies for the synthesis of N-substituted benzimidazolones exist. These often involve a multi-step process:

-

Formation of the Benzimidazolone Core: This can be achieved by reacting o-phenylenediamine with urea or phosgene derivatives.

-

N-Alkylation: The resulting benzimidazolone can then be N-alkylated using an appropriate alkylating agent. For the synthesis of the title compound, this would involve a reagent that can introduce the isopropenyl group, which can be challenging due to the reactivity of the double bond.

The direct one-pot synthesis is generally preferred due to its efficiency and reduced number of synthetic steps.

Conclusion

The synthesis of this compound is efficiently achieved through a one-pot condensation reaction of o-phenylenediamine and an acetoacetate ester. This method, as detailed in this guide, provides good yields and a straightforward purification process. The resulting compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. Adherence to proper safety protocols is essential when handling the reactants involved in this synthesis.

Experimental Workflow Diagram

Experimental workflow for the synthesis and purification of the title compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. Due to the limited availability of experimental data for this specific molecule, this report incorporates predicted values for several key parameters to offer a foundational understanding for research and drug development applications.

Chemical Identity and Physical Properties

This compound is a derivative of benzimidazolone, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] It is classified as a useful research chemical and has been noted for its potential therapeutic use in the context of anti-emetics.[2]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 52099-72-6 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.2 g/mol | - |

| Appearance | Solid (predicted) | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Melting Point | 130-160 °C | Based on similar structures |

| Boiling Point | > 300 °C | Based on similar structures |

| pKa (most acidic) | 10.5 ± 0.5 | Chemicalize |

| pKa (most basic) | 1.2 ± 0.5 | Chemicalize |

| LogP | 1.8 ± 0.5 | Chemicalize |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of benzimidazolones |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-substituted benzimidazol-2-ones.[1]

Materials:

-

1H-benzo[d]imidazol-2(3H)-one

-

2-Bromopropene

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropene (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as signals for the vinyl protons and the methyl group of the prop-1-en-2-yl substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the imidazolone ring, the aromatic carbons, and the carbons of the prop-1-en-2-yl group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Biological Activity

The benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer properties.[1] The subject compound, this compound, has been specifically mentioned as being useful in research and development for drugs, with a potential therapeutic application as an anti-emetic.[2] However, detailed in vitro or in vivo studies elucidating its specific mechanism of action or target engagement are not currently available in the public domain.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical and biological characterization of this compound.

Caption: Logical workflow for the characterization of the title compound.

References

Structural Elucidation of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. This document outlines a plausible synthetic route, detailed spectroscopic analysis, and potential biological signaling pathways, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction

Benzimidazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial properties. The introduction of various substituents onto the benzimidazolone scaffold allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on the structural characterization of a specific derivative, this compound, a compound of interest for further investigation in drug development programs.

Synthesis

While a specific synthetic protocol for this compound is not widely published, a feasible synthetic route can be adapted from established methods for N-alkylation of benzimidazolones. A plausible approach involves the reaction of 1H-benzo[d]imidazol-2(3H)-one with 2-bromopropene.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

1H-benzo[d]imidazol-2(3H)-one

-

2-bromopropene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropene (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound.

Structural Elucidation

The definitive structure of the synthesized compound would be elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These are predicted values based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Ar-H |

| ~5.40 | s | 1H | =CH₂ |

| ~5.10 | s | 1H | =CH₂ |

| ~2.05 | s | 3H | -CH₃ |

| ~9.50 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O |

| ~142.0 | C=CH₂ |

| ~130.5 | Ar-C (quaternary) |

| ~128.0 | Ar-C (quaternary) |

| ~121.5 | Ar-CH |

| ~121.0 | Ar-CH |

| ~115.0 | =CH₂ |

| ~110.0 | Ar-CH |

| ~109.5 | Ar-CH |

| ~20.0 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H stretch |

| ~3050 | Medium | Ar C-H stretch |

| ~1710 | Strong | C=O stretch (amide) |

| ~1640 | Medium | C=C stretch |

| ~1480 | Strong | Ar C=C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 174.08 | [M]⁺ (Molecular Ion) |

| 133.06 | [M - C₃H₅]⁺ |

Experimental Protocols for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR spectra with 16 scans and a relaxation delay of 1 second. Acquire ¹³C NMR spectra with 1024 scans and a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the purified solid compound directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in methanol to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.

Potential Biological Signaling Pathways

Benzimidazolone derivatives have been reported to interact with various biological targets, suggesting multiple potential mechanisms of action. Based on literature for structurally related compounds, this compound could potentially modulate pathways involved in cell cycle regulation and angiogenesis. Some benzimidazolone derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4).

Caption: Potential signaling pathways modulated by this compound.

Workflow for Structural Elucidation

The logical workflow for the synthesis and structural confirmation of the title compound is outlined below.

An In-depth Technical Guide on the Spectroscopic Data of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The data presented in the following tables are predicted values and should be used as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.1 - 7.4 | m | 4H | Ar-H |

| ~ 5.3 | s | 1H | =CH₂ (vinylic) |

| ~ 5.0 | s | 1H | =CH₂ (vinylic) |

| ~ 2.1 | s | 3H | -CH₃ |

| ~ 9.5 | br s | 1H | N-H (amide) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C=O (amide) |

| ~ 140 | C=CH₂ (vinylic) |

| ~ 130 | Ar-C (quaternary) |

| ~ 128 | Ar-C (quaternary) |

| ~ 122 | Ar-CH |

| ~ 110 | Ar-CH |

| ~ 100 | =CH₂ (vinylic) |

| ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Medium, Broad | N-H Stretch (amide) |

| 3100 - 3000 | Medium | C-H Stretch (aromatic & vinylic) |

| 2950 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~ 1710 | Strong | C=O Stretch (amide) |

| ~ 1640 | Medium | C=C Stretch (vinylic) |

| 1600 - 1450 | Medium to Strong | C=C Stretch (aromatic) |

| ~ 900 | Strong | =CH₂ Out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 134 | [M - C₃H₄]⁺ |

| 133 | [M - C₃H₅]⁺ |

| 105 | [C₇H₅N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted benzimidazolones.

Synthesis of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

A plausible method for the synthesis of the title compound is the reaction of o-phenylenediamine with ethyl acetoacetate.

Materials:

-

o-Phenylenediamine

-

Ethyl acetoacetate

-

Xylene (solvent)

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in xylene.

-

Add ethyl acetoacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to assign chemical shifts, multiplicities, and integration.

2.2.2. IR Spectroscopy

-

For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3. Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in various solvents has not been extensively reported in the public domain. This guide provides a framework based on the compound's structure, general principles of solubility for organic compounds, and established experimental protocols to enable researchers to determine and understand its solubility profile.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, the presence of functional groups, and its molecular size.[1] The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[2][3]

Structural Analysis of this compound:

-

Benzimidazolone Core: This heterocyclic system contains polar N-H and C=O groups, which can participate in hydrogen bonding as both donors and acceptors.[4] This part of the molecule contributes to its potential solubility in polar solvents.

-

Prop-1-en-2-yl Group: This is a non-polar hydrocarbon substituent. As the size of the non-polar portion of a molecule increases, its solubility in water and other polar solvents tends to decrease.[2]

-

Overall Polarity: The molecule possesses both polar and non-polar regions, making it amphiphilic to some extent. Its overall solubility will be a balance between these competing characteristics.

Predicted Solubility:

-

Aqueous Solubility: The presence of the non-polar prop-1-en-2-yl group is likely to limit its solubility in water. However, the hydrogen bonding capabilities of the benzimidazolone ring may afford some slight aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is expected to exhibit good solubility in these solvents. They can interact with the polar C=O group and the aromatic system without the steric hindrance that might occur with protic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is anticipated in alcohols. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the benzimidazolone core.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the benzimidazolone moiety, the compound is expected to have low solubility in non-polar solvents.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate how experimental results would be presented. This data is for illustrative purposes only and has not been experimentally verified.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ~0.1 | ~0.0006 |

| Phosphate-Buffered Saline (pH 7.4) | 25 | ~0.15 | ~0.0009 |

| Methanol | 25 | > 20 | > 0.115 |

| Ethanol | 25 | > 15 | > 0.086 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.287 |

| N,N-Dimethylformamide (DMF) | 25 | > 40 | > 0.230 |

| Acetone | 25 | ~10 | ~0.057 |

| Acetonitrile | 25 | ~5 | ~0.029 |

| Toluene | 25 | < 0.5 | < 0.003 |

| Hexane | 25 | < 0.1 | < 0.0006 |

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]

3.1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h) until the measured concentration is consistent.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the compound.

-

-

Data Calculation:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Factors Influencing Solubility

The following diagram illustrates the key factors that influence the solubility of an organic compound.

Caption: Factors influencing the solubility of organic compounds.

Experimental Workflow for Solubility Determination

The diagram below outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility method.

References

Technical Guide: Synthesis and Characterization of 1-Isopropenyl-2-benzimidazolidinone (CAS 52099-72-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-Isopropenyl-2-benzimidazolidinone (CAS 52099-72-6), a key intermediate in the pharmaceutical industry. This document details experimental protocols, presents comprehensive characterization data, and illustrates relevant chemical and biological pathways.

Introduction

1-Isopropenyl-2-benzimidazolidinone is a heterocyclic organic compound with the chemical formula C₁₀H₁₀N₂O.[] Its primary significance lies in its role as a crucial building block in the synthesis of Zilpaterol, a β₂-adrenergic agonist used to increase muscle mass in cattle.[2][3] Understanding the efficient synthesis and thorough characterization of this intermediate is paramount for process optimization and quality control in the production of Zilpaterol.

Synthesis of 1-Isopropenyl-2-benzimidazolidinone

The most common and efficient method for the synthesis of 1-Isopropenyl-2-benzimidazolidinone is a one-pot reaction involving the condensation of o-phenylenediamine with an acetoacetic ester, such as methyl acetoacetate or ethyl acetoacetate, in the presence of a catalyst.[3][4]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented method which offers high yield and purity.[3]

Materials:

-

o-Phenylenediamine

-

Methyl acetoacetate

-

Xylene (solvent)

-

Methylguanidine (catalyst)

-

Hydrochloric acid (for purification)

-

Water

Procedure:

-

To a 1000 mL four-necked flask equipped with a mechanical stirrer and a distillation apparatus, add 480 g of xylene, 108 g of o-phenylenediamine, and 1.5 g of methylguanidine.

-

With stirring, add 150 g of methyl acetoacetate to the mixture.

-

Heat the reaction mixture to a temperature of 125-135 °C and maintain for 7 hours. During this time, a mixture of byproduct (alcohol) and water will distill off.

-

After the reaction is complete, cool the mixture and distill off the xylene under reduced pressure to obtain the crude product.

-

To the crude product, add 650 mL of 2% hydrochloric acid and stir for 1-2 hours at room temperature (approximately 25 °C).

-

Filter the resulting solid by suction filtration and wash the filter cake with 400 g of water.

-

Dry the purified product under vacuum (150-250 mbar) at 60-80 °C until a constant weight is achieved. This procedure typically yields around 148 g of 1-Isopropenyl-2-benzimidazolidinone.[3]

Characterization

A thorough characterization of 1-Isopropenyl-2-benzimidazolidinone is essential to ensure its identity and purity. The following tables summarize the key characterization data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 52099-72-6 | |

| Molecular Formula | C₁₀H₁₀N₂O | [] |

| Molecular Weight | 174.20 g/mol | [] |

| Appearance | Solid | [] |

| Melting Point | 121-125 °C | [] |

| Elemental Analysis | C: 62.4-62.5%, H: 6.2-6.3%, N: 14.5-14.6% | [3] |

Crystallographic Data

A single-crystal X-ray diffraction study has provided detailed structural information.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a (Å) | 15.8724 (2) | |

| b (Å) | 6.0971 (1) | |

| c (Å) | 17.9313 (3) | |

| β (°) | 90.961 (2) | |

| Volume (ų) | 1735.07 (5) | |

| Z | 8 |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation of the compound. While publicly available spectra are limited, analytical data including 1H NMR, IR, and Mass Spectrometry are available from commercial suppliers such as ChemicalBook.[5]

Application in Drug Development: Synthesis of Zilpaterol

1-Isopropenyl-2-benzimidazolidinone serves as a key starting material for the synthesis of Zilpaterol.[2][6] The isopropenyl group acts as a protecting group for one of the nitrogen atoms in the benzimidazole ring system, which is later removed during the synthetic sequence leading to Zilpaterol.[2]

Zilpaterol is a β₂-adrenergic agonist.[] It functions by binding to and activating β₂-adrenergic receptors, which are G-protein coupled receptors. This activation triggers a signaling cascade that ultimately leads to increased protein synthesis and muscle growth.[]

References

- 2. patents.justia.com [patents.justia.com]

- 3. CN102584714A - Preparation method of 1-isopropenyl-2-benzimidazolone - Google Patents [patents.google.com]

- 4. 1-ISOPROPENYL-2-BENZIMIDAZOLIDINONE | 52099-72-6 [chemicalbook.com]

- 5. 1-ISOPROPENYL-2-BENZIMIDAZOLIDINONE(52099-72-6) 1H NMR [m.chemicalbook.com]

- 6. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and history of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound primarily known as a key intermediate and impurity in the manufacturing of the pharmaceutical agent Domperidone. This document details the available synthetic protocols, presents key quantitative data in a structured format, and discusses the limited information regarding its biological significance. While the initial discovery of this compound is not formally documented, its history is intrinsically linked to the development of Domperidone.

Introduction

This compound, also known as 1-isopropenyl-1H-benzo[d]imidazol-2(3H)-one, is a derivative of benzimidazolone. The benzimidazolone core is a prevalent scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This particular compound, bearing an isopropenyl group at the N1 position, has garnered attention primarily within the context of pharmaceutical process chemistry. Its significance lies in its role as a potential impurity in the synthesis of Domperidone, a widely used antiemetic and prokinetic agent.[1] Understanding the formation and properties of this compound is therefore crucial for the quality control and optimization of Domperidone production.

History and Discovery

The precise first synthesis or "discovery" of this compound is not well-documented in publicly available literature. Its emergence is closely tied to the synthetic routes developed for Domperidone. It is often referred to as "Domperidone Impurity 18". This suggests that the compound was likely first identified as a byproduct or intermediate during the process development of Domperidone.

While a definitive initial discovery date is unavailable, detailed academic characterization of the compound appeared later. A notable publication by Saber et al. in 2010 provided a crystal structure and a detailed synthesis of the compound, referring to it as 1-Isopropenyl-1H-1,3-benzimidazol-2(3H)-one. A Chinese patent, CN102584714A, also describes a method for its preparation, highlighting its role as a pharmaceutical intermediate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 52099-72-6 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 118-125.5 °C | [2] |

Synthesis

The synthesis of this compound has been reported through the condensation of o-phenylenediamine with an acetoacetate derivative. Two prominent protocols are detailed below.

Synthesis via Reaction of o-Phenylenediamine and Ethyl Acetoacetate

A method described by Saber et al. involves the direct reaction of o-phenylenediamine with ethyl acetoacetate.[6]

Experimental Protocol:

-

A mixture of o-phenylenediamine (1.0 g, 9 mmol) and ethyl acetoacetate (1.2 ml, 9 mmol) is prepared in xylene (10 ml).

-

The reaction mixture is heated at reflux for 6 hours.

-

The solvent is then removed under reduced pressure.

-

The resulting solid is purified by recrystallization to yield the final product.

Catalyzed Synthesis from o-Phenylenediamine and Methyl Acetoacetate

A Chinese patent (CN102584714A) outlines a catalyzed synthesis method.[2]

Experimental Protocol:

-

To a 1000 ml four-hole boiling flask equipped with a distiller, add 450g of xylene, 100g of o-phenylenediamine, and 1.4g of methylguanidine (catalyst).

-

Add 160g of methyl acetoacetate to the mixture.

-

Heat the reaction mixture to 125-135 °C and maintain this temperature for 8 hours. During this time, a mixture of byproduct alcohol and water is distilled off.

-

After the reaction is complete, cool the mixture and distill off the xylene under reduced pressure to obtain the crude product.

-

Add 600 ml of 10% hydrochloric acid to the crude product and stir for 1 hour at 30 °C.

-

Filter the mixture and wash the solid with 600g of water.

-

Dry the solid at 60-80 °C under a pressure of 150-250 mbar to obtain the purified this compound.

The following diagram illustrates the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Data

The structure of this compound has been confirmed by various analytical techniques.

Crystallographic Data

The crystal structure of the compound was determined by Saber et al. (2010). A summary of the crystallographic data is provided in Table 2.[6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.8724 (2) |

| b (Å) | 6.0971 (1) |

| c (Å) | 17.9313 (3) |

| β (°) | 90.961 (2) |

| V (ų) | 1735.07 (5) |

| Z | 8 |

Biological Activity and Significance

Currently, there is a lack of published research specifically investigating the biological activity, mechanism of action, or associated signaling pathways of this compound. Its primary significance in the scientific literature is as a process-related impurity in the synthesis of Domperidone.[1] As such, its presence in the final pharmaceutical product is monitored and controlled to ensure the safety and efficacy of the drug.

The logical relationship of this compound to Domperidone is depicted in the following diagram.

Caption: Relationship of the title compound as an intermediate and impurity in Domperidone synthesis.

Conclusion

This compound is a compound of interest primarily to pharmaceutical scientists and process chemists. While detailed protocols for its synthesis are available, its history is intertwined with the development of Domperidone, where it is recognized as a key intermediate and a potential impurity. There is currently no significant body of research on its independent biological activities. Future research could explore the pharmacological profile of this compound to determine if it possesses any therapeutic potential beyond its current role in pharmaceutical manufacturing.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. clearsynth.com [clearsynth.com]

- 3. 52099-72-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound 95.00% | CAS: 52099-72-6 | AChemBlock [achemblock.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Investigation of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical and computational study of the novel benzimidazole derivative, 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one. While specific experimental and computational data for this exact molecule are not yet available in published literature, this document outlines the established methodologies and expected outcomes based on extensive research into structurally similar benzimidazole compounds. Benzimidazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse therapeutic applications, including as anticancer, antiviral, antifungal, and antihypertensive agents.[1] This guide serves as a foundational framework for researchers aiming to elucidate the molecular properties and potential biological activities of this promising compound.

Molecular Overview and Significance

This compound is a derivative of the benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings. The prop-1-en-2-yl substituent at the N1 position is expected to influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. Understanding these characteristics through computational modeling is a crucial first step in the drug discovery pipeline.

Proposed Computational and Experimental Protocols

The following sections detail the recommended theoretical and experimental protocols for a thorough investigation of this compound. These methodologies are based on successful studies of similar benzimidazole derivatives.[2][3]

Computational Methodology

2.1.1. Density Functional Theory (DFT) Calculations:

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the title compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution.

-

Solvation Model: A polarizable continuum model (PCM) can be used to simulate the effects of a solvent environment (e.g., water or ethanol) on the molecule's properties.[2]

-

Properties to be Calculated:

-

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

-

Vibrational frequencies (to be compared with experimental IR spectra).

-

Frontier Molecular Orbitals (HOMO and LUMO) energies and distributions.

-

Molecular Electrostatic Potential (MEP) map.

-

Mulliken atomic charges.

-

Global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity).

-

2.1.2. Molecular Docking Studies:

To explore the potential biological targets of this compound, molecular docking simulations are proposed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.

-

Software: AutoDock Vina, Glide, or similar docking software.

-

Target Selection: Based on the known activities of benzimidazole derivatives, potential targets could include kinases, topoisomerases, or viral enzymes.[4][5] For instance, human topoisomerase I (PDB ID: 1EJ9) could be a potential target.[4]

-

Protocol:

-

Preparation of the receptor structure (e.g., removal of water molecules, addition of hydrogen atoms).

-

Preparation of the ligand structure (energy minimization using a suitable force field).

-

Definition of the binding site (grid box generation around the active site of the receptor).

-

Execution of the docking algorithm.

-

Analysis of the resulting binding poses, docking scores, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Proposed Experimental Synthesis and Characterization

While this guide focuses on theoretical aspects, the synthesis and experimental characterization are crucial for validating the computational results. A plausible synthetic route would involve the reaction of 1H-benzo[d]imidazol-2(3H)-one with a suitable prop-1-en-2-yl halide in the presence of a base.

-

Synthesis: A potential synthetic pathway could involve the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one with 2-bromopropene in the presence of a base like potassium carbonate and a phase transfer catalyst such as tetra-n-butylammonium bromide in a solvent like DMF.[1][6]

-

Characterization: The structure of the synthesized compound would be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

-

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical and for illustrative purposes, based on data from similar molecules found in the literature.

Table 1: Calculated Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value | Experimental Value (X-ray) |

| Bond Length (Å) | N1-C2 | 1.38 | Hypothetical |

| C2=O3 | 1.23 | Hypothetical | |

| N1-C(prop) | 1.45 | Hypothetical | |

| Bond Angle (°) | C7a-N1-C2 | 108.5 | Hypothetical |

| N1-C2-N3 | 109.0 | Hypothetical | |

| Dihedral Angle (°) | C7a-N1-C(prop)-C(prop) | ~90 | Hypothetical |

Table 2: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Value (a.u.) |

| HOMO Energy | -0.25 |

| LUMO Energy | -0.08 |

| HOMO-LUMO Gap (ΔE) | 0.17 |

| Dipole Moment (Debye) | 3.5 |

Table 3: Molecular Docking Results (Hypothetical Target: Kinase)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Lys72, Glu91, Leu132 |

| Reference Inhibitor | -9.2 | Lys72, Asp145, Phe146 |

Visualizations

Diagram 1: Computational Workflow

References

- 1. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Profile of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation profile of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a benzimidazolone derivative. In the absence of specific degradation studies for this compound, this document outlines the probable degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed, adaptable experimental protocols for conducting forced degradation studies are presented to guide researchers in establishing the intrinsic stability of this molecule and identifying potential degradants. The guide also includes templates for data presentation and visualizations of logical workflows and hypothetical degradation pathways to aid in the design and execution of stability-indicating studies critical for regulatory submissions and drug development.

Introduction

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and the formation of degradation products.[1][2] This information is crucial for developing stable formulations, selecting appropriate packaging and storage conditions, and establishing stability-indicating analytical methods.[1][3]

This compound is a benzimidazolone derivative used as an analytical standard and in research and development.[4] While specific degradation data for this compound is not publicly available, its structure suggests potential susceptibility to various degradation mechanisms common to the benzimidazole class of compounds. This guide outlines a systematic approach to investigating its degradation profile based on established principles of forced degradation testing.[5][6]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under forced stress conditions. The benzimidazolone core and the prop-1-en-2-yl substituent are potential sites for chemical transformation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For this compound, hydrolysis under acidic or basic conditions could potentially lead to the cleavage of the amide bond within the imidazolone ring, resulting in the formation of a diamino-benzene derivative.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to peroxides, metal ions, or oxygen.[7] The benzimidazole ring is susceptible to oxidation.[8] Potential oxidative degradation products could include N-oxides or hydroxylated derivatives on the benzene ring. The double bond in the prop-1-en-2-yl group is also a potential site for oxidative cleavage.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.[9][10] For benzimidazole derivatives, photodegradation can involve complex reactions, including ring cleavage and rearrangements.[9] The stability of the compound should be evaluated under controlled light exposure conditions as per ICH Q1B guidelines.

Thermal Degradation

Thermal degradation occurs when the drug substance is exposed to high temperatures.[10][11] The stability of this compound should be assessed in both solid and solution states to determine its thermal lability. Decomposition products will depend on the specific conditions and the presence of any excipients in a formulation.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a starting point for the forced degradation studies of this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.[3][5]

Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5] This stock solution will be used for all stress studies.

Stress Conditions

-

Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature and at elevated temperatures (e.g., 60-80 °C). Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature and at elevated temperatures. Analyze at the same time points as acid hydrolysis.

-

Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect the samples from light. Analyze at appropriate time intervals.

-

Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light.

-

Thermal Degradation (Solution): Heat the drug solution at elevated temperatures (e.g., 60-80 °C) in a controlled environment.

-

Thermal Degradation (Solid State): Expose the solid drug substance to high temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated. This method must be able to separate the parent drug from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Data Presentation

Quantitative data from forced degradation studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent | Number of Degradants |

| Acid Hydrolysis | 1 M HCl | 24 | 80 | Data | Data |

| Base Hydrolysis | 1 M NaOH | 8 | 60 | Data | Data |

| Oxidation | 10% H₂O₂ | 24 | RT | Data | Data |

| Photolytic (Solution) | ICH Q1B | - | RT | Data | Data |

| Photolytic (Solid) | ICH Q1B | - | RT | Data | Data |

| Thermal (Solution) | - | 48 | 80 | Data | Data |

| Thermal (Solid) | - | 72 | 80 | Data | Data |

Table 2: Hypothetical Degradation Products and Their Characterization

| Degradant ID | Retention Time (min) | m/z [M+H]⁺ | Proposed Structure | Stress Condition(s) |

| DP-1 | Data | Data | Structure | Acid/Base Hydrolysis |

| DP-2 | Data | Data | Structure | Oxidation |

| DP-3 | Data | Data | Structure | Photolysis |

| DP-4 | Data | Data | Structure | Thermal |

Conclusion

A thorough understanding of the degradation profile of this compound is paramount for its successful development as a pharmaceutical agent. The systematic approach to forced degradation studies outlined in this guide provides a framework for identifying potential degradation pathways and products. This knowledge is fundamental for the development of a robust and stable drug product and for fulfilling regulatory requirements for stability testing. The experimental protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]

- 3. jddtonline.info [jddtonline.info]

- 4. clearsynth.com [clearsynth.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

HPLC analytical method for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound belongs to the benzimidazole class, a chemical scaffold of significant interest in pharmaceutical research. The developed method is suitable for purity assessment, stability studies, and quality control of bulk drug substances and formulated products. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with detection by UV spectrophotometry.

Experimental Protocols

1. Apparatus and Materials:

-

HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing Software: Suitable for controlling the HPLC system and for data analysis.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated.

-

Volumetric Glassware: Class A.

-

Syringe Filters: 0.45 µm, PTFE or other compatible material.

-

Solvents and Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

2. Preparation of Solutions:

-

Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with ortho-phosphoric acid.

-

Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Diluent: Mobile phase is used as the diluent for standard and sample preparations.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

4. Sample Preparation:

-

Bulk Drug: Accurately weigh about 25 mg of the sample, dissolve in, and dilute to 25 mL with the diluent to get a concentration of 1000 µg/mL. Further dilute to a suitable concentration within the calibration range (e.g., 20 µg/mL).

-

Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of the active ingredient to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability: Inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 6500 |

| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (µg/mL) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | 0.1 µg/mL |

| LOQ (µg/mL) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD %) | |

| Intra-day | < 1.0% |

| Inter-day | < 1.5% |

| Robustness | Robust |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Key parameters influencing HPLC separation and their relationships.

Application Notes and Protocols for 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 52099-72-6) as a versatile tool in pharmacological research. This compound is primarily recognized as a key intermediate in the synthesis of Flibanserin, a multifunctional serotonergic agent, and as a known impurity of Domperidone, a dopamine D2 receptor antagonist.[1][2] This unique positioning suggests its potential utility in studies related to dopaminergic and serotonergic neurotransmission.

This document outlines its potential applications, relevant signaling pathways, and detailed experimental protocols for its characterization.

Compound Profile

| IUPAC Name | This compound |

| Synonyms | 1-Isopropenyl-2-benzimidazolidinone |

| CAS Number | 52099-72-6 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Primary Known Roles | Synthetic intermediate for Flibanserin; Impurity of Domperidone. |

| Potential Research Areas | Dopamine D2 receptor antagonism; Serotonin 5-HT1A receptor agonism; Serotonin 5-HT2A receptor antagonism. |

Section 1: Application Notes

Introduction to Research Applications

Given its structural relationship to both a dopamine antagonist and a serotonergic agent, this compound is a compound of interest for researchers investigating neurological and psychiatric disorders. Its primary utility in a research setting can be categorized as follows:

-

As a Precursor for Novel Ligand Synthesis: Its core benzimidazolone structure is a common scaffold in the development of centrally active agents. Researchers can use this molecule as a starting material for the synthesis of novel derivatives targeting dopamine and serotonin receptors.

-

As a Reference Standard: In the context of Domperidone and Flibanserin research and manufacturing, this compound serves as a critical analytical standard for High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[3]

-

As a Tool for Target Identification and Validation: While its pharmacological profile is not extensively characterized, its potential interaction with dopamine and serotonin receptors makes it a candidate for screening assays to identify novel biological targets or to validate existing ones.

Potential Mechanisms of Action and Signaling Pathways

The pharmacological context of this compound points towards potential interactions with the following signaling pathways:

As an impurity of Domperidone, a known D2 antagonist, it is plausible that this compound may exhibit antagonist activity at the D2 receptor.[1][4] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Antagonism of D2 receptors blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial in regulating neuronal excitability and is a key target in the treatment of psychosis and nausea.

As a precursor to Flibanserin, which is a 5-HT1A agonist and a 5-HT2A antagonist, this compound is a valuable tool for research in serotonergic systems.[5][6][7]

-

5-HT1A Receptor Agonism: 5-HT1A receptors also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Agonism at these receptors is associated with anxiolytic and antidepressant effects.[7]

-

5-HT2A Receptor Antagonism: 5-HT2A receptors couple to Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium. Antagonism of this pathway is a key mechanism of action for several atypical antipsychotics.[6]

Section 2: Experimental Protocols

The following protocols are provided as a guide for characterizing the potential pharmacological activity of this compound.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of the test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone.

-

Test Compound: this compound dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Haloperidol.

-

Filtration apparatus: Cell harvester with glass fiber filters (GF/B).

-

Scintillation counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of radioligand ([³H]Spiperone) at a final concentration equal to its Kd.

-

50 µL of test compound dilution or control (assay buffer for total binding, Haloperidol for non-specific binding).

-

100 µL of D2 receptor membrane preparation.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Calculate the specific binding and plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

5-HT1A Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of the test compound to act as an agonist at the 5-HT1A receptor by quantifying its effect on forskolin-stimulated cAMP accumulation.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Assay Medium: HBSS with 20 mM HEPES and 0.5 mM IBMX.

-

Stimulant: Forskolin.

-

Test Compound: this compound.

-

Positive Control: 8-OH-DPAT (a known 5-HT1A agonist).

-

cAMP detection kit: e.g., HTRF or ELISA based.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Replace the culture medium with assay medium containing various concentrations of the test compound or positive control. Incubate for 15 minutes at 37°C.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and incubate for an additional 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ value and the maximal effect (Emax) relative to the positive control.

5-HT2A Receptor Functional Assay (Calcium Flux)

This assay determines the antagonist activity of the test compound by measuring its ability to block agonist-induced intracellular calcium mobilization.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Positive Control: Ketanserin (a known 5-HT2A antagonist).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating and Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. On the day of the assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Add various concentrations of the test compound or positive control to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a pre-determined EC₈₀ concentration of serotonin into each well and immediately begin kinetic fluorescence measurements.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the normalized response against the log concentration of the test compound to determine the IC₅₀ value.

Section 3: Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the described assays. Note: The values presented here are hypothetical and for illustrative purposes only, as no public data is available for this compound.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Radioligand | Ki (nM) |

| This compound | Dopamine D2 | [³H]Spiperone | To be determined |

| Haloperidol (Reference) | Dopamine D2 | [³H]Spiperone | 1.5 |

| This compound | 5-HT1A | [³H]8-OH-DPAT | To be determined |

| 8-OH-DPAT (Reference) | 5-HT1A | [³H]8-OH-DPAT | 0.9 |

| This compound | 5-HT2A | [³H]Ketanserin | To be determined |

| Ketanserin (Reference) | 5-HT2A | [³H]Ketanserin | 2.1 |

Table 2: Functional Potency (EC₅₀ / IC₅₀)

| Compound | Assay | Receptor | Functional Response | Potency (nM) |

| This compound | cAMP Accumulation | 5-HT1A | Agonist EC₅₀ | To be determined |

| 8-OH-DPAT (Reference) | cAMP Accumulation | 5-HT1A | Agonist EC₅₀ | 2.5 |

| This compound | Calcium Flux | 5-HT2A | Antagonist IC₅₀ | To be determined |

| Ketanserin (Reference) | Calcium Flux | 5-HT2A | Antagonist IC₅₀ | 5.8 |

By following these application notes and protocols, researchers can effectively utilize this compound to explore the pharmacology of dopaminergic and serotonergic systems, contributing to the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. revvity.com [revvity.com]

- 5. innoprot.com [innoprot.com]

- 6. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Dissolving 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction